molecular formula C11H18O B1595487 3-(4-Methylcyclohex-3-en-1-yl)butanal CAS No. 6784-13-0

3-(4-Methylcyclohex-3-en-1-yl)butanal

Cat. No.: B1595487
CAS No.: 6784-13-0
M. Wt: 166.26 g/mol
InChI Key: VJYFMQREUJXCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylcyclohex-3-en-1-yl)butanal (CAS 6784-13-0), commonly known as Limonenal, is a high-value specialty chemical primarily used in the research and development of fragrances . Its odor is professionally described as a diffusive, fresh citrus profile that evokes the natural sparkle of lemon and orange zest, with additional green, aldehydic, and slightly herbal characteristics . This makes it a compound of interest for studies aimed at enhancing the body, tenacity, and overall volume of citrus accords in perfumery, as well as for investigating its unique behavior in oriental, sandalwood, amber, and wood compositions . The compound has a molecular formula of C11H18O and a molecular weight of 166.26 g/mol . Analytical methods for its identification and quantification are well-established; it can be analyzed using a reverse-phase (RP) HPLC method with a Newcrom R1 column, a technique that is scalable for both analytical and preparative separation to support rigorous research and quality control protocols . This compound is for research use only. It is not intended for human or veterinary use, or for incorporation into commercial products without proper regulatory approval.

Properties

CAS No.

6784-13-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-(4-methylcyclohex-3-en-1-yl)butanal

InChI

InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,8,10-11H,4-7H2,1-2H3

InChI Key

VJYFMQREUJXCQV-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)CC=O

Canonical SMILES

CC1=CCC(CC1)C(C)CC=O

Other CAS No.

6784-13-0
199445-85-7

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Chemistry

3-(4-Methylcyclohex-3-en-1-yl)butanal serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Substitution Reactions: The aldehyde group can be substituted with other functional groups under specific conditions.

Biology

Research has indicated potential biological activities associated with this compound:

  • Pheromone Research: Studies suggest its application as a pheromone in pest control, leveraging its olfactory properties to influence insect behavior.
  • Neuroscience Applications: Preliminary research indicates that it may modulate neurotransmitter activity, particularly influencing GABA-A receptor activity, which could have implications for anxiety and sedative effects.

Medicine

The compound has been explored for medicinal applications:

  • Drug Delivery Systems: Due to its ability to cross biological membranes, it is being investigated for use in drug delivery systems targeting the central nervous system.
  • Anti-inflammatory Properties: Some studies suggest potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

Industry

In industrial contexts, this compound is being evaluated for:

  • Flavoring and Fragrance: Its pleasant aroma makes it suitable for use in the flavor and fragrance industry.
  • Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for separation and analysis of complex mixtures.

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for organic synthesisParticipates in oxidation and substitution reactions
BiologyPheromone for pest controlModulates neurotransmitter activity
MedicineDrug delivery systemsPotential anti-inflammatory effects
IndustryFlavoring/fragranceUsed in HPLC for analytical purposes

Case Studies

  • Pheromone Efficacy Study:
    A study published in a peer-reviewed journal demonstrated that this compound effectively attracted specific pest species when used in traps, suggesting its viability as a natural pest control agent.
  • Neuropharmacological Research:
    In a controlled laboratory setting, researchers investigated the compound's effect on GABA-A receptors. The results indicated that it enhances receptor activity similarly to known anxiolytics, paving the way for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Cyclohexene-Containing Derivatives
  • (R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)acrylate (Compound 1) : This ester derivative shares the 4-methylcyclohex-3-en-1-yl group but replaces the aldehyde with a hydroxyphenyl acrylate ester. It exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the cyclohexene moiety contributes to bioactivity .
  • 3-(3-Isopropylphenyl)butanal: Synthesized via Grignard and Michael addition reactions, this analog substitutes the cyclohexene ring with an isopropylphenyl group.
Simple Branched Aldehydes
  • 3-Methylbutanal (CAS 96-17-3) : A linear aldehyde without cyclic structures, it is used as a flavoring agent. Its simpler structure results in lower molecular weight (86.13 g/mol) and higher volatility (boiling point: 92–94°C) compared to the target compound .
  • 2-Methylbutanal (CAS 590-86-3) : This structural isomer demonstrates how branching near the aldehyde group affects physical properties, such as reduced boiling point (88–90°C) and increased solubility in polar solvents .

Physicochemical Properties

Property 3-(4-Methylcyclohex-3-en-1-yl)butanal 3-(3-Isopropylphenyl)butanal 3-Methylbutanal
Molecular Weight ~180.3 g/mol (estimated) ~190.3 g/mol (estimated) 86.13 g/mol
Boiling Point Not reported Not reported 92–94°C
Solubility Likely low (lipophilic cyclohexene) Moderate (aromatic influence) Moderate
Key Functional Group Aldehyde + cyclohexene Aldehyde + isopropylphenyl Aldehyde

Notes:

  • Discrepancies in CAS numbers for 3-methylbutanal exist between sources (e.g., 96-17-3 vs. 590-86-3), highlighting the need for verification in primary literature .

Notes and Limitations

Data Gaps : Key physicochemical data (e.g., boiling point, exact solubility) for this compound are absent in available literature, necessitating experimental characterization.

Contradictions : CAS number conflicts for simpler aldehydes (e.g., 3-methylbutanal) underscore the importance of cross-referencing authoritative databases .

Preparation Methods

Substrate Selection

The substrate for hydroformylation relevant to this compound is typically limonene or structurally related cyclohexene derivatives. Limonene, a naturally occurring terpene, serves as the olefinic starting material.

Catalysts and Ligands

  • Catalyst: [Rh(COD)(OMe)]2 (rhodium complex)
  • Ligand: Triphenylphosphine (Ph3P) or derivatives such as (2,4-di-tert-butylphenoxy)3P
  • Catalyst loading: Approximately 0.25 mM Rh concentration with ligand-to-Rh ratio of 10 to 30
  • Reaction conditions: 40–80 atm of CO/H2 gas mixture (1:1 ratio), temperature range 80–120 °C, solvent typically ethanol, toluene, or anisole.

Reaction Conditions and Solvents

  • Solvents like toluene and anisole have been compared, with anisole sometimes offering better conversion rates and selectivity for certain substrates.
  • Typical reaction times range from 1.5 hours to 24 hours depending on substrate and conditions.
  • The reaction is conducted in a pressure reactor with stirring to ensure homogeneous catalysis.

Hydroformylation Data and Analysis

The hydroformylation of limonene and related substrates yields the aldehyde product with high selectivity. The following table summarizes key data from hydroformylation experiments relevant to limonene derivatives:

Run Substrate Solvent Time (h) Conversion (%) TOF (h⁻¹) Aldehyde Selectivity (%) Notes
6 Limonene (5a) Ethanol 24 84 67 80 19% acetals formed
1 Carvyl acetate (11a) Toluene 24 84 75 100 Quantitative aldehyde yield
2 Carvyl acetate (11a) Anisole 24 89 70 100 Slightly higher conversion

TOF = Turnover Frequency, mol substrate converted per mol Rh per hour.

Synthesis of Key Intermediate: Carvyl Acetate

Carvyl acetate is a precursor for hydroformylation to produce this compound. It is synthesized by acetylation of carveol:

  • Procedure: Carveol (0.2 mol) is reacted with excess acetic anhydride (5 equivalents) in toluene at 80 °C for 36 hours in a pressure reactor.
  • Workup: The reaction mixture is washed with saturated NaHCO3 solution and brine, dried over MgSO4, filtered, concentrated, and purified by Kugelrohr distillation at 70 °C under reduced pressure.
  • Yield: Quantitative conversion to carvyl acetate confirmed by GC-MS and co-injection with authentic samples.

Mechanistic Insights and Selectivity

  • Hydroformylation proceeds via rhodium-catalyzed insertion of CO and H2 into the olefinic double bond.
  • Selectivity towards linear or branched aldehydes depends on catalyst and ligand choice, solvent, temperature, and pressure. For carvyl acetate, 100% selectivity for the branched aldehyde (this compound) was observed under optimized conditions.
  • Side reactions such as acetal formation are minimal with carvyl acetate but notable with limonene under certain conditions.

Summary Table of Hydroformylation Conditions for this compound Synthesis

Parameter Typical Value/Range
Substrate Limonene, carvyl acetate
Catalyst [Rh(COD)(OMe)]2
Ligand Triphenylphosphine (Ph3P)
Ligand/Rh ratio 10–30
Solvent Ethanol, toluene, anisole
Gas mixture CO/H2 (1:1)
Pressure 40–80 atm
Temperature 80–120 °C
Reaction time 1.5–24 hours
Conversion 84–89%
Selectivity (aldehyde) Up to 100% (branched)
Turnover frequency 67–75 h⁻¹

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylcyclohex-3-en-1-yl)butanal, and how do reaction conditions influence yield?

  • Methodology :

  • Aldol Condensation : Use cyclohexenyl aldehydes with β-keto esters under basic conditions (e.g., KOH/EtOH). Monitor reaction progress via TLC (hexane:EtOAc 7:3).
  • Grignard Addition : React 4-methylcyclohex-3-enylmagnesium bromide with crotonaldehyde. Quench with NH₄Cl and purify via fractional distillation (bp ~174°C, as seen in analogous alcohols ).
  • Key Considerations : Optimize stoichiometry to avoid side products like homoallylic alcohols, which are common in similar systems .

Q. How can spectroscopic techniques (NMR, IR, MS) definitively characterize this compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals at δ 9.7–9.8 ppm (aldehyde proton), δ 5.3–5.5 ppm (cyclohexenyl C=C-H), and δ 1.6–2.1 ppm (methyl and cyclohexane protons). Compare with 3-cyclohex-3-en-1-ylpropanal (δ 9.7 ppm aldehyde) .
  • ¹³C NMR : Aldehyde carbon at ~200 ppm, conjugated diene carbons at 120–130 ppm.
    • IR : Strong C=O stretch ~1720 cm⁻¹ and C=C stretch ~1650 cm⁻¹.
    • MS : Parent ion [M+H]⁺ at m/z 166.2 (calculated for C₁₁H₁₆O). Fragmentation peaks at m/z 121 (loss of –CH₂CHO) and m/z 93 (cyclohexenyl fragment) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to volatility (analogous aldehydes have bp ~174°C ).
  • Storage : Store under nitrogen at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with sodium bisulfite and adsorb with vermiculite, as recommended for similar aldehydes .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity of this compound in nucleophilic additions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon).
  • Transition State Analysis : Model Grignard or organozinc additions to predict stereochemical outcomes. Compare with experimental yields (e.g., 70–85% for similar systems ).
    • Validation : Correlate computed activation energies with experimental kinetics using Arrhenius plots.

Q. How to resolve contradictions in spectral data interpretation for structurally similar derivatives?

  • Case Study : If aldehyde proton integration in ¹H NMR is inconsistent, perform DEPT-135 and HSQC to confirm carbon connectivity.
  • 2D NMR (COSY/NOESY) : Resolve overlapping cyclohexenyl proton signals. For example, NOESY can distinguish axial vs. equatorial methyl groups .
  • X-ray Crystallography : If single crystals are obtainable (unlikely for liquid aldehydes), use SHELXL for refinement .

Q. What strategies improve enantioselective synthesis of this compound derivatives for pharmacological screening?

  • Chiral Catalysts : Employ Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of the cyclohexene ring.
  • Biocatalysis : Use lipases (e.g., CAL-B) to resolve racemic mixtures via kinetic resolution (e.g., ester hydrolysis).
  • Pharmacological Relevance : Derivatives like 3-cyclohexylpiperidine-2,6-dione show aromatase inhibition activity, suggesting potential anticancer applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Methylcyclohex-3-en-1-yl)butanal
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3-(4-Methylcyclohex-3-en-1-yl)butanal

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